An In-Depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1178958-75-2)
An In-Depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1178958-75-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and a validated synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. A critical aspect of this guide is the exploration of its role as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on its application in structure-activity relationship (SAR) studies targeting cyclooxygenase (COX) enzymes. Detailed experimental procedures for a representative COX inhibition assay are provided to facilitate its biological evaluation. Furthermore, this guide includes essential safety and handling information and methods for its analytical characterization.
Chemical Identity and Physicochemical Properties
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 1178958-75-2 , is a biphenyl derivative characterized by the presence of two fluorine atoms on one phenyl ring and a carboxylic acid group on the other.[1] This unique substitution pattern imparts specific electronic and conformational properties that are highly valuable in the design of bioactive molecules.
Table 1: Physicochemical Properties of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1178958-75-2 | [1] |
| Molecular Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| IUPAC Name | 2-fluoro-5-(4-fluorophenyl)benzoic acid | [1] |
| Synonyms | 5-(3-Fluorophenyl)-2-fluorobenzoic acid | [1] |
| Computed XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The general strategy involves the coupling of an aryl halide with an arylboronic acid.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials:
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5-Bromo-2-fluorobenzoic acid
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3,4-Difluorophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (1 M)
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Silica gel for column chromatography
Procedure:
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To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Acidify the aqueous layer with 1 M HCl to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid make it a valuable building block in drug discovery, particularly in the development of NSAIDs. The fluorine substituents can enhance metabolic stability and improve binding affinity to target enzymes.[4]
Role as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. The difluorophenyl moiety in this compound can act as a bioisostere for other aromatic systems, influencing the molecule's conformation, lipophilicity, and metabolic stability.
Intermediate for Cyclooxygenase (COX) Inhibitors
This compound is a key intermediate in the synthesis of potent and selective inhibitors of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are the primary targets of NSAIDs, and the development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The biphenyl scaffold is a common feature in many COX inhibitors, and the fluorine and carboxylic acid groups of this molecule are crucial for interaction with the enzyme's active site.
Caption: The role of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid-based inhibitors in the arachidonic acid cascade.
In Vitro Cyclooxygenase (COX) Inhibition Assay
To evaluate the biological activity of compounds derived from 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, an in vitro COX inhibition assay is essential. This protocol describes a common fluorometric or colorimetric method for assessing the inhibitory potential against COX-1 and COX-2.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific assay kit and laboratory conditions.
Materials:
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COX-1 and COX-2 enzymes (ovine or human recombinant)
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Arachidonic acid (substrate)
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Heme (cofactor)
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Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)
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Test compound (dissolved in DMSO)
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Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
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Assay buffer (e.g., Tris-HCl)
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96-well microplate (black or clear, depending on the detection method)
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Plate reader (fluorometer or spectrophotometer)
Procedure:
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Prepare a stock solution of the test compound in DMSO.
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Prepare serial dilutions of the test compound in assay buffer.
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In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
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Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.
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Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the fluorometric or colorimetric probe.
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Measure the fluorescence or absorbance at the appropriate wavelength at regular intervals for a set period.
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Calculate the rate of reaction for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analytical Characterization
The identity and purity of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid are confirmed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will be observed in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid will be downfield (>165 ppm). Carbon-fluorine couplings will be observable. |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. |
| Purity (HPLC) | A single major peak should be observed, with purity typically >95%. |
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (based on similar compounds):
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
Conclusion
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible preparation. The strategic placement of fluorine atoms and a carboxylic acid group provides a scaffold with desirable properties for the development of novel therapeutics, particularly as inhibitors of COX enzymes. This guide provides the essential technical information to facilitate its synthesis, evaluation, and safe handling in a research setting.
References
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MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46312332, 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
- Li, J., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52.
- Rathnam, R. P., et al. (2010).
